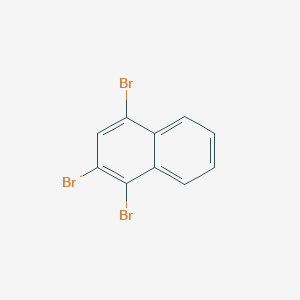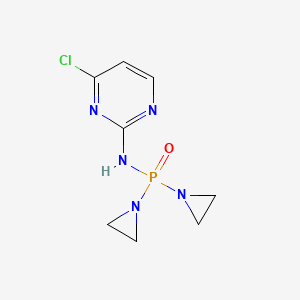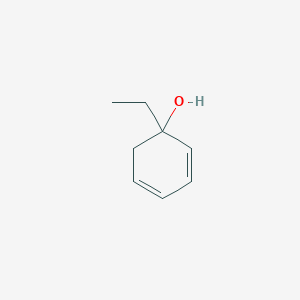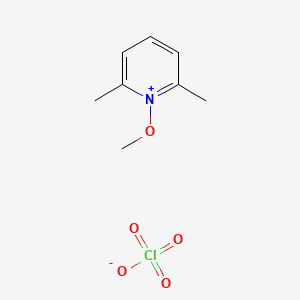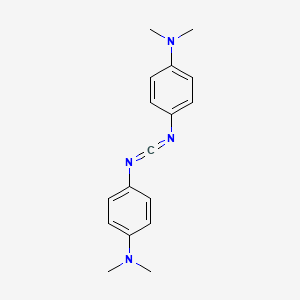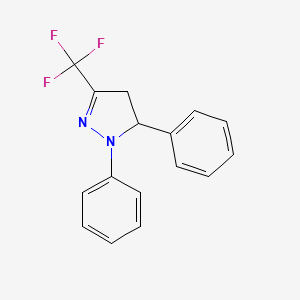
2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of chlorine, iodine, methoxymethoxy, and trifluoromethyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of methoxymethoxy and trifluoromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen groups or the conversion of functional groups.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The methoxymethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine
Uniqueness
Compared to these similar compounds, 2-Chloro-4-iodo-3-(methoxymethoxy)-1-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxymethoxy and trifluoromethyl groups on the benzene ring is particularly noteworthy, as it can influence the compound’s electronic and steric characteristics, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClF3IO2 |
|---|---|
Poids moléculaire |
366.50 g/mol |
Nom IUPAC |
3-chloro-1-iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7ClF3IO2/c1-15-4-16-8-6(14)3-2-5(7(8)10)9(11,12)13/h2-3H,4H2,1H3 |
Clé InChI |
FMTWBQYQFFFAMH-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=CC(=C1Cl)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)

![N-[(2-Chlorobiphenyl-4-Yl)methyl]-Beta-Alanyl-N-(3-Carboxyphenyl)-Beta-Alaninamide](/img/structure/B14756409.png)

